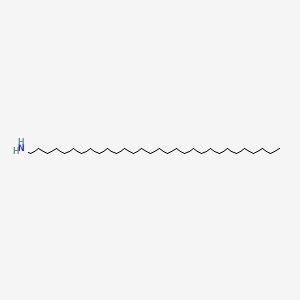

Triacontan-1-amine

Description

General Overview of Linear Aliphatic Primary Amines in Chemical Science

Linear aliphatic primary amines are a fundamental class of organic compounds characterized by a straight hydrocarbon chain (an alkyl group) attached to an amino group (-NH₂). libretexts.orgsolubilityofthings.com They are considered derivatives of ammonia (B1221849) (NH₃), where one hydrogen atom has been substituted by an alkyl group. libretexts.orgsolubilityofthings.com This structure imparts specific chemical and physical properties that make them vital in various fields of chemical science. researchgate.net Amines are broadly classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of hydrocarbon groups bonded to the nitrogen atom. solubilityofthings.comwikipedia.org

The physical properties of primary amines are heavily influenced by their ability to form intermolecular hydrogen bonds. libretexts.orgunacademy.com The presence of N-H bonds allows primary amines to engage in hydrogen bonding with each other, resulting in significantly higher boiling points compared to nonpolar alkanes of similar molecular weight. libretexts.org For instance, the boiling point of methylamine (B109427) (CH₃NH₂) is -6.3°C, whereas ethane (B1197151) (CH₃CH₃) boils at a much lower -88.6°C. libretexts.org As the length of the alkyl chain increases, the boiling points of primary amines rise due to stronger van der Waals dispersion forces between the larger molecules. libretexts.org

The solubility of amines in water is also governed by hydrogen bonding. libretexts.org Smaller amines of all types are typically very soluble in water as they can form hydrogen bonds with water molecules via the lone pair of electrons on the nitrogen atom. libretexts.org However, solubility decreases as the hydrocarbon chain gets longer, becoming particularly noticeable after about six carbon atoms, because the nonpolar alkyl portion disrupts the hydrogen bonding network of water. libretexts.org

Academic Significance of Very Long-Chain Primary Amines (e.g., Triacontan-1-amine) in Advanced Chemical Systems

Very long-chain primary amines, such as this compound, represent a specialized subclass of aliphatic amines whose extended hydrocarbon tails confer unique properties and academic significance. This compound features a 30-carbon linear alkyl chain attached to a primary amine functional group. This substantial hydrophobic chain dominates its physical properties, making it a solid, waxy substance with very low solubility in polar solvents. The free base form is noted to be soluble in chloroform. lookchem.com

| Property | Value |

| Chemical Name | This compound |

| Synonym | 1-Triacontylamine |

| Molecular Formula | C₃₀H₆₃N |

| CAS Number | 66214-00-4 |

| Hydrochloride Salt CAS | 1346603-96-0 |

| Hydrochloride M. Formula | C₃₀H₆₄ClN |

| Hydrochloride M. Weight | 474.29 g/mol |

| Hydrochloride Melting Point | 138-144°C |

| Data sourced from multiple references. lookchem.comrrscientific.com |

The academic interest in this compound and similar very long-chain amines stems from their utility in materials science and biochemistry. One documented application for the hydrochloride salt of this compound is as a key component in photochromic materials. lookchem.com Its chemical properties enable it to contribute to the light-sensitive nature of these materials, which are essential for technologies like smart glasses and optical devices. lookchem.com The long alkyl chain influences the molecular organization and intermolecular interactions within the material, which can be critical for achieving the desired photochromic response.

The synthesis of such long-chain amines often involves multi-step processes starting from more readily available long-chain compounds. For example, synthetic routes can be adapted from methods used for similar molecules, such as the conversion of triacontan-1-ol. rsc.org General methods for producing long-chain carboxylic acids, which can be converted to alcohols and subsequently to amines, have also been developed, indicating pathways for obtaining these specialized molecules for research. google.com

Furthermore, research into the biological activities of long-chain primary amines has shown that the chain length is a critical determinant of their effects. Studies on various aliphatic primary amines revealed that long-chain saturated amines (C12 to C18) were effective inhibitors of the growth of certain transformed cells, whereas short-chain amines were not. nih.gov This suggests that the long hydrophobic tail is crucial for interaction with cellular components, potentially including membranes or specific enzymes like protein kinase C. nih.gov While this research did not specifically include this compound, it highlights the academic interest in how the substantial lipophilicity of very long-chain amines governs their interactions in complex chemical and biological systems.

Interactive Data Table: Boiling Points of Primary Amines

The following table demonstrates the trend of increasing boiling points with the increasing length of the carbon chain in linear primary amines.

| Compound Name | Formula | Boiling Point (°C) |

| Methylamine | CH₃NH₂ | -6.3 |

| Ethylamine | CH₃CH₂NH₂ | 16.6 |

| Propylamine | CH₃CH₂CH₂NH₂ | 48.6 |

| Data sourced from Chemistry LibreTexts. libretexts.org |

Properties

IUPAC Name |

triacontan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-31H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLJHDLVVWUGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561594 | |

| Record name | Triacontan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66214-00-4 | |

| Record name | Triacontan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Triacontan 1 Amine

Established Synthetic Routes for Long-Chain Primary Amines

The preparation of Triacontan-1-amine can be achieved through several well-established synthetic routes applicable to long-chain primary amines. These methods involve the transformation of various functional groups into the desired amine.

A primary route to synthesizing long-chain amines is through the reduction of corresponding nitriles and amides. For this compound, this would involve the reduction of triacontanenitrile or triacontanamide.

The reduction of nitriles can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, followed by an acidic workup. studymind.co.uklibretexts.orgchemguide.co.uk This method is highly efficient for converting the cyano group directly to a primary amine group (-CH₂NH₂). libretexts.orgchemguide.co.uk Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst like nickel, platinum, or palladium can also be employed, typically requiring high temperatures and pressures. studymind.co.uk Sodium metal in ethanol is another viable, albeit older, method for this transformation. studymind.co.uk

Similarly, amides can be reduced to amines using a strong reducing agent like LiAlH₄. libretexts.orgsparkl.me This reaction is a cornerstone in the synthesis of amines from carboxylic acid derivatives. libretexts.org

Table 1: Comparison of Reduction Methods for Synthesis of Primary Amines

| Precursor | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Nitrile | 1. LiAlH₄ in dry ether2. Dilute acid | Primary Amine | Strong reducing agent, high yield. studymind.co.uklumenlearning.com |

| Nitrile | H₂ gas, Ni or Pt catalyst, high T/P | Primary Amine | Catalytic method, suitable for industrial scale. studymind.co.uk |

The reaction of haloalkanes with ammonia (B1221849) is a direct method for amine synthesis, proceeding via nucleophilic substitution. youtube.com In the case of this compound, this would involve reacting a 1-halotriacontane (e.g., 1-bromotriacontane) with ammonia. The reaction is typically performed by heating the haloalkane with a concentrated solution of ammonia in ethanol within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk

A significant challenge with this method is controlling the selectivity. The primary amine product is itself a nucleophile and can react with another molecule of the haloalkane to form a secondary amine. lumenlearning.comchemguide.co.uk This can further react to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. lumenlearning.comchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is used to increase the probability that a haloalkane molecule will be attacked by an ammonia molecule rather than the amine product. lumenlearning.comchemguide.co.uk The reaction mechanism for primary halogenoalkanes is typically Sₙ2. shout.education

A patented process describes the synthesis of long-chain aliphatic primary amines by reacting 1-bromo-alkanes with an excess of ammonia at 60-130°C under pressure, achieving selectivity for the primary amine of around 80%. google.com

Reductive amination is a highly versatile method for preparing amines from aldehydes or ketones. libretexts.orgwikipedia.org To synthesize this compound, one would start with triacontanal. The process involves two main steps: the reaction of the carbonyl compound with ammonia to form an imine intermediate, followed by the reduction of this imine to the amine. libretexts.orgwikipedia.org

This reaction is often performed in a single pot. frontiersin.org Various reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for reducing the imine in the presence of the starting carbonyl compound. lumenlearning.comlibretexts.org Other catalytic systems, including those based on iron, have been developed to make the process more efficient and sustainable. nih.gov Optimizing reaction conditions, such as the choice of catalyst and solvent, can lead to high yields of the desired primary amine with minimal formation of secondary and tertiary amine byproducts. organic-chemistry.orgorganic-chemistry.org

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. For long-chain amines like this compound, this often involves sourcing starting materials from renewable feedstocks such as vegetable oils and animal fats, which are composed of triglycerides of long-chain carboxylic acids. researchgate.netrsc.orgnih.gov

One innovative approach involves a biocatalytic cascade that converts fatty acids directly into fatty amines. researchgate.net This can be achieved by coupling a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) in a one-pot reaction, converting triglycerides to primary amines with high yields under mild conditions. researchgate.netnih.gov Such enzymatic methods avoid the harsh reaction conditions and toxic metal catalysts associated with traditional chemical syntheses. researchgate.net Other green strategies focus on catalytic processes like hydrogen borrowing and hydroamination, which are atom-economical and reduce waste. rsc.org These methods have the potential to replace current petrochemical routes for amine production. rsc.orgsciencedaily.com

Advanced Functionalization Techniques for this compound and Analogues

The primary amine group of this compound is a key site for further chemical modification, allowing for the attachment of various molecular entities. Covalent functionalization is a primary strategy for altering the properties of the long-chain amine.

Amide Bond Formation: The reaction of this compound with a carboxylic acid or its derivative (like an acyl chloride) is a fundamental transformation that results in the formation of a stable amide bond. youtube.comorganic-chemistry.org This reaction is one of the most important in organic synthesis. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine requires high temperatures to eliminate water. luxembourg-bio.com Therefore, the carboxylic acid is typically activated first. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC). luxembourg-bio.com Alternatively, converting the carboxylic acid to a more reactive acyl chloride allows the reaction to proceed under milder conditions. organic-chemistry.org The resulting N-triacontyl amide has significantly different chemical properties compared to the parent amine.

Imine Formation: this compound can react with aldehydes or ketones in a reversible, acid-catalyzed reaction to form an imine, also known as a Schiff base. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com To drive the reaction towards the formation of the imine, water is typically removed from the reaction mixture. youtube.comoperachem.com The formation of the C=N double bond in the imine product provides a platform for further chemical transformations. Imines are susceptible to hydrolysis back to the parent amine and carbonyl compound under acidic conditions. libretexts.org

Table 2: Covalent Functionalization Reactions of Primary Amines

| Amine Reactant | Co-reactant | Functionalization Type | Product | Reaction Conditions |

|---|---|---|---|---|

| Primary Amine | Carboxylic Acid + Coupling Reagent | Amide Bond Formation | N-substituted Amide | e.g., DCC, room temperature. luxembourg-bio.com |

| Primary Amine | Acyl Chloride | Amide Bond Formation | N-substituted Amide | Mild conditions, often with a base. organic-chemistry.org |

Functionalization of Carbon Nanotubes with Long-Chain Aliphatic Amines

The functionalization of carbon nanotubes (CNTs) with long-chain aliphatic amines, such as this compound, is a significant area of research for modifying the surface properties of these nanomaterials and enhancing their applicability in various fields. This process aims to improve the dispersion of CNTs in different solvents and polymer matrices, as well as to introduce specific functionalities for applications like drug delivery and sensor development.

Solvent-free, "green" chemistry approaches have been developed for the functionalization of pristine multi-walled carbon nanotubes (MWNTs). nih.govresearchgate.net These methods involve either a gas-phase reaction for volatile amines or direct heating in the melt for polymeric amines, avoiding the use of organic solvents. nih.govresearchgate.net For long-chain aliphatic amines like octadecylamine (B50001) (a shorter-chain analogue of this compound), gas-phase functionalization has proven effective. nih.govresearchgate.net This one-step reaction occurs between the MWNTs and the amine without the need for a solvent. nih.gov

The chemical attachment of long-chain aliphatic amines can also be directed to the inner surfaces of CNTs. uq.edu.auresearchgate.net This specific inner functionalization is confirmed through various analytical techniques, including transmission electron microscopy (TEM), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and Fourier transform infrared spectroscopy (FTIR). uq.edu.auresearchgate.net The successful grafting of amino groups onto the CNT structure is evidenced by these analyses. informit.org For instance, XPS analysis can confirm the presence of nitrogen from the amine groups on the CNT surface. researchgate.netinformit.org

The resulting functionalized CNTs exhibit altered physical and chemical properties. For example, the attachment of long-chain amines can improve the solubility of the nanotubes in various solvents. nih.gov The morphology of the nanostructures can also be modified, depending on the amine used. nih.gov This functionalization is crucial for creating CNT-based materials with tailored properties for specific applications, such as advanced composites and biomedical devices. uq.edu.au

| Functionalization Method | Description | Key Advantages | Characterization Techniques |

|---|---|---|---|

| Gas-Phase Functionalization | A solvent-free reaction between volatile amines and CNTs at elevated temperatures. nih.govresearchgate.net | "Green" chemistry approach, avoids organic solvents. nih.govresearchgate.net | FTIR, TGA, SEM, TEM nih.gov |

| Direct Heating in Melt | A one-step reaction where CNTs are heated directly with non-volatile polymeric amines. nih.govresearchgate.net | Solvent-free, suitable for less volatile amines. nih.govresearchgate.net | FTIR, TGA, SEM, TEM nih.gov |

| Inner Wall Functionalization | Chemical attachment of amines to the inner surfaces of CNTs. uq.edu.auresearchgate.net | Allows for specific modification of CNT internal properties for applications like molecular transport. uq.edu.au | TEM, SEM, XPS, FTIR uq.edu.auresearchgate.net |

Selective Synthesis of Functionalized Linear Aliphatic Primary Amines via Decarboxylative Radical-Polar Crossover

The synthesis of long-chain linear aliphatic primary amines, including this compound, is of significant interest due to their wide range of applications. rsc.org A novel and sustainable method for producing these amines is through a decarboxylative radical-polar crossover process. rsc.orgsemanticscholar.org This approach is particularly valuable as it can utilize readily available feedstocks. rsc.org

While photoredox catalysis has been employed for synthesizing amines, its application to long-chain linear aliphatic primary amines has been limited. rsc.org The decarboxylative radical-polar crossover process addresses this gap, enabling the synthesis of a variety of functionalized linear aliphatic amines with high yields. rsc.org This method demonstrates significant potential for producing complex amines, as evidenced by its application in the synthesis of existing drugs and the late-stage functionalization of complex pharmaceuticals. rsc.org

The process involves a visible-light-mediated reaction. researchgate.net This olefin-hydroaminoalkylation process generates alkyl-substituted α-amino radicals from in-situ-generated iminium ions. researchgate.net These radicals then react with alkenes to form new carbon-carbon bonds, leading to the desired amine product. researchgate.net The reaction is known for its broad functional-group tolerance and can be performed under straightforward operational conditions. researchgate.net

This synthetic route is a powerful tool for creating sp³-rich architectures from accessible starting materials, which is a strategic advantage in the synthesis of complex alkylamines for pharmaceutical and agrochemical research. researchgate.net The ability to use this method for late-stage functionalization highlights its utility in modifying complex molecules to create valuable N-alkylated analogues of existing drugs. researchgate.net

| Feature | Description | Significance |

|---|---|---|

| Catalysis | Often employs photoredox catalysis under visible light. rsc.orgresearchgate.net | Allows for reactions to proceed under mild conditions. |

| Reaction Type | Decarboxylative radical-polar crossover process. rsc.orgsemanticscholar.org | Enables the synthesis of a wide range of functionalized linear aliphatic primary amines. rsc.org |

| Feedstocks | Can utilize inexpensive and widely available feedstocks. rsc.org | Contributes to the sustainability and economic viability of the synthesis. |

| Applications | Synthesis of drug-like amines and late-stage functionalization of complex molecules. rsc.orgresearchgate.net | Demonstrates the method's versatility and importance in medicinal and agrochemical chemistry. |

Derivatization for Enhanced Reactivity or Analytical Detection

Trifluoroacetylation of Fatty Amines for Gas Chromatography

The analysis of long-chain primary alkyl amines like this compound by gas chromatography (GC) can be challenging due to their basicity and high polarity. researchgate.net To overcome these issues, a derivatization step is often employed to convert the amines into less polar and more volatile compounds. researchgate.net Trifluoroacetylation is a common and effective derivatization technique for this purpose. h-brs.de

The process involves reacting the amine with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetylated derivative. researchgate.neth-brs.de This reaction is typically straightforward and results in a product that is more amenable to GC analysis. researchgate.net The resulting N-alkyl-trifluoroacetamide is more volatile and less likely to interact with the stationary phase of the GC column, leading to improved peak shape and resolution. researchgate.net

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for identifying and quantifying these derivatized amines. h-brs.de The trifluoroacetylated derivatives of long-chain primary alkyl amines produce characteristic mass spectra under both electron impact ionization (EI) and positive chemical ionization (PCI). h-brs.de For example, under electron impact, trifluoroacetamides often show a characteristic fragment ion at m/z 69, corresponding to [CF3]+. nih.gov While molecular ions may have low abundance for longer alkyl chains, chemical ionization can provide molecular weight information. nih.gov

This derivatization and analysis method has been successfully applied to identify long-chain primary alkyl amines in various industrial applications, such as in corrosion inhibiting formulations. h-brs.de The use of an ionic liquid-based capillary column in GC can further enhance the separation of trifluoroacetylated fatty amines, allowing for the separation of linear primary fatty amines with varying chain lengths. researchgate.net

| Parameter | Description | Example Conditions |

|---|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA). researchgate.neth-brs.de | Reaction with the primary amine to form N-alkyl-trifluoroacetamide. researchgate.net |

| GC Column | Fused silica (B1680970) capillary columns, such as DB-17ms or ionic liquid-based columns. researchgate.netresearchgate.net | e.g., 60 m × 0.25 mm i.d., 0.25 μm film thickness. researchgate.net |

| Temperature Program | A temperature gradient is typically used to elute compounds with a wide range of boiling points. | e.g., from 150 °C (1 min hold) at 3 °C min−1 to 280 °C (hold 50 min). researchgate.net |

| Detection | Flame-ionization detection (FID) for quantification and mass spectrometry (MS) for identification. h-brs.de | EI and PCI mass spectrometry provide structural information. h-brs.de |

Derivatization with Fluorescent Tags for Chromatographic Isolation

For the analysis of aliphatic amines by high-performance liquid chromatography (HPLC), derivatization is often necessary because these compounds typically lack a chromophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. Derivatization with a fluorescent tag introduces a fluorophore into the amine molecule, allowing for highly sensitive detection. nih.gov

A variety of fluorescent derivatizing reagents are available, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). waters.com These reagents react with primary and secondary amines under mild conditions to form stable, highly fluorescent derivatives. waters.com The derivatization reaction is typically carried out pre-column, and the resulting derivatives are then separated by reversed-phase HPLC. waters.com

One innovative approach involves the use of a fluorous tag-bound fluorescence derivatization reagent. nih.gov This reagent contains a fluorescent moiety, an amine-reactive linker, and a fluorous tag. nih.gov Upon reaction with an aliphatic amine, the fluorous tag is eliminated from the fluorescent derivative. nih.gov This allows for the easy removal of excess unreacted reagent by fluorous solid-phase extraction prior to HPLC analysis, resulting in a cleaner chromatogram and improved quantification. nih.gov Using such a reagent, a wide range of aliphatic amines (e.g., C2-C16) can be separated and detected with high sensitivity, with detection limits in the femtomole range. nih.gov

The choice of derivatizing reagent and chromatographic conditions can be optimized to achieve the desired separation and sensitivity for a particular application. nih.gov This technique is widely applicable for the analysis of aliphatic amines in various matrices.

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence | Forms highly stable, fluorescent adducts with primary and secondary amines. waters.com |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence | Good selectivity in aqueous solution, minimal by-products, and excellent derivative stability. |

| F-trap pyrene | N/A | Fluorescence | A fluorous tag-bound reagent that allows for the removal of excess reagent before HPLC, leading to a cleaner chromatogram. nih.gov |

Chemical Reactivity and Transformation Mechanisms of Triacontan 1 Amine

Fundamental Reaction Mechanisms of Primary Aliphatic Amines

The reactivity of triacontan-1-amine is largely dictated by the primary amine group. The long thirty-carbon chain primarily influences physical properties such as solubility and steric hindrance but does not fundamentally alter the characteristic reactions of the amino group.

Primary amines, including by extension this compound, can undergo nucleophilic substitution reactions with alkyl halides. pearson.comwikipedia.org This process, known as alkylation, involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide. masterorganicchemistry.com This is typically an SN2 mechanism. pearson.comlibretexts.org

The initial reaction of a primary amine with an alkyl halide forms a secondary amine. However, the reaction doesn't stop there. The newly formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. wikipedia.orgmasterorganicchemistry.com This tertiary amine can then be further alkylated to form a quaternary ammonium (B1175870) salt, a process known as quaternization. wikipedia.orglibretexts.org

A significant challenge in the alkylation of primary amines is controlling the extent of the reaction. A mixture of primary, secondary, tertiary, and quaternary ammonium salts is often produced because the product amines can compete with the starting amine for the alkylating agent. wikipedia.orglibretexts.orgdtic.mil To favor the formation of a primary amine, a large excess of ammonia (B1221849) is typically used. libretexts.org Conversely, to produce quaternary ammonium salts, an excess of the alkyl halide and forcing conditions may be employed. masterorganicchemistry.com

The reaction sequence can be summarized as follows:

Primary Amine Formation (from Ammonia): R-X + NH₃ (excess) → R-NH₂ + NH₄X

Secondary Amine Formation: R-NH₂ + R'-X → R-NH-R' + HX

Tertiary Amine Formation: R-NH-R' + R''-X → R-N(R')-R'' + HX

Quaternary Ammonium Salt Formation (Menshutkin Reaction): R-N(R')-R'' + R'''-X → [R-N(R')(R'')(R''')]+X⁻

The use of a base is often necessary to neutralize the hydrohalic acid (HX) produced during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic. dtic.milmnstate.edu

Table 1: Products of Amine Alkylation

| Reactant Amine | Alkylating Agent | Product Type |

| Primary Amine | Alkyl Halide | Secondary Amine |

| Secondary Amine | Alkyl Halide | Tertiary Amine |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |

Primary aliphatic amines readily react with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. libretexts.orgjove.combyjus.com This reaction, known as acylation, is a nucleophilic acyl substitution. byjus.com The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. jove.com

The mechanism proceeds through a tetrahedral intermediate. jove.com The carbonyl bond reforms with the expulsion of a leaving group (e.g., chloride from an acid chloride). jove.comlibretexts.org A base, which can be a second equivalent of the amine or another base like pyridine, is required to neutralize the acid (e.g., HCl) generated during the reaction. mnstate.edubyjus.com This neutralization drives the equilibrium towards the product side. byjus.com

Unlike alkylation, acylation of primary amines is a well-controlled reaction that typically stops after the formation of the amide. jove.com The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. jove.com This prevents further acylation.

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orglibretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The reaction is reversible and its rate is pH-dependent. libretexts.org The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Proton transfer from the nitrogen to the oxygen creates a better leaving group (water). libretexts.org The elimination of water results in the formation of a C=N double bond, yielding the imine. libretexts.org To drive the reaction to completion, the water produced is often removed using a drying agent or a Dean-Stark apparatus. acs.orgnih.gov

The general reaction is as follows:

R-C(=O)-R' + R''-NH₂ ⇌ R-C(=NR'')-R' + H₂O

Aromatic aldehydes tend to react more readily with amines than aliphatic aldehydes or ketones. masterorganicchemistry.com

Oxidative Degradation Mechanisms of Long-Chain Amines in Chemical Processes

Long-chain amines can undergo oxidative degradation, a process that is a concern in industrial applications like CO₂ capture. acs.orgsci-hub.se This degradation often proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. sci-hub.se

The initial step in the oxidative degradation of an amine can involve either the abstraction of an electron from the nitrogen's lone pair or the abstraction of a hydrogen atom from a carbon atom alpha or beta to the nitrogen. oup.comntnu.no The presence of oxygen, metal ions, and elevated temperatures can promote this degradation. acs.orgtandfonline.com

For long-chain amines, the length of the alkyl chain can influence the rate of degradation. Longer alkyl chains can decrease the degradation rate due to steric hindrance and electronic effects. acs.orgoup.com The increased steric bulk can hinder the approach of oxidizing species.

Degradation products can include smaller amines, aldehydes, and ammonia, resulting from the cleavage of C-N and C-C bonds. oup.comtandfonline.com The specific degradation pathways and products depend on the amine's structure and the reaction conditions. acs.orgntnu.no Studies have shown that for some amines, a longer alkyl linker chain between functional groups can enhance oxidative stability. sci-hub.seoup.com

Table 2: Factors Influencing Oxidative Degradation of Amines

| Factor | Effect on Degradation Rate | Reference |

| Longer Alkyl Chain | Decreases rate | acs.orgoup.com |

| Steric Hindrance | Decreases rate | acs.orgoup.com |

| Presence of Oxygen | Increases rate | acs.orgsci-hub.se |

| Presence of Metal Ions | Increases rate | acs.orgtandfonline.com |

| Higher Temperature | Increases rate | acs.orgtandfonline.com |

Catalytic Transformations Involving this compound

While specific catalytic transformations involving this compound are not extensively documented in the provided search results, the general reactivity of primary amines suggests its potential use in various catalytic processes. Primary amines are crucial in the synthesis of nitrogen-containing compounds through catalytic methods. nih.govrsc.org

For instance, primary amines are key reactants in catalytic asymmetric transformations to produce chiral amines, which are valuable building blocks in pharmaceuticals. rsc.org They can also participate in multicomponent reactions catalyzed by various agents to form complex molecules in a single pot. nih.gov

Given its long alkyl chain, this compound could be employed in catalytic systems where surface activity or specific solubility properties are desired. For example, in phase-transfer catalysis, the long lipophilic chain could facilitate the transport of reactants across different phases. Iron-based catalysts have been used for the N-arylation of amines and for hydrogen auto transfer amination, which is an environmentally friendly method for producing complex amines from simpler amines and alcohols. mdpi.com

The amine group itself can act as a catalyst. For example, primary amines can catalyze reactions such as the Knoevenagel condensation. The basicity and nucleophilicity of the amine group allow it to activate other reactants in the system.

Applications in Advanced Materials Science and Engineering

Role of Triacontan-1-amine in Surfactant Systems

The substantial length of the alkyl chain in this compound imparts unique characteristics when it is used as a precursor for surfactants. These surfactants are of interest for their potential to form robust molecular assemblies and for their responsiveness to external stimuli like pH, which is critical for applications in smart materials and targeted delivery systems.

Amine oxide surfactants are typically synthesized through the oxidation of tertiary amines. For a primary amine like this compound, the synthesis would first involve its conversion to a tertiary amine, for example, N,N-dimethyltriacontamine, by reaction with suitable alkylating agents. This tertiary amine is then oxidized, commonly using hydrogen peroxide, to yield this compound oxide. google.comjst.go.jp The general reaction for the oxidation of a long-chain tertiary amine is as follows:

R-N(CH₃)₂ + H₂O₂ → R-N⁺(CH₃)₂-O⁻ + H₂O

Where 'R' represents the triacontyl (C30) group.

The length of the hydrophobic alkyl chain is a critical determinant of a surfactant's properties, including its surface activity, aggregation behavior, and responsiveness to pH. For surfactants derived from this compound, the C30 chain would confer exceptionally strong hydrophobic character. This is expected to lead to a very low critical micelle concentration (CMC), meaning that it would form micelles and other aggregates at much lower concentrations compared to its shorter-chain counterparts. researchgate.net

The pH-responsiveness of amine-based surfactants stems from the protonation/deprotonation of the amine headgroup. mdpi.comrsc.org In systems using ultra-long-chain tertiary amines like N-erucamidopropyl-N,N-dimethylamine (with a C22 tail), the addition of an acid protonates the amine, transforming it into a cationic surfactant and inducing the formation of viscoelastic solutions and wormlike micelles. nih.gov By adjusting the pH, the appearance and viscosity of the system can be reversibly switched. nih.gov For a this compound derived surfactant, a similar pH-triggered change in aggregation state is expected. However, the extreme length of the C30 chain might also introduce unique behaviors, as some studies on Gemini amine-oxide surfactants have shown that regularity in pH-stimuli response can be lost with very long alkyl chains (n ≥ 15). researchgate.net

Table 1: Comparison of Properties for Long-Chain Amine Oxide Surfactants (Note: Data for this compound oxide is extrapolated based on trends observed in shorter-chain homologs, as specific experimental data is not available in the cited literature.)

| Surfactant | Alkyl Chain Length | Expected CMC | pH-Responsiveness |

| N-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide (C12DHEAO) | C12 | 2.48 × 10⁻³ mol L⁻¹ researchgate.net | Pronounced |

| N-Stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18DHEAO) | C18 | 5.21 × 10⁻⁵ mol L⁻¹ researchgate.net | Pronounced |

| This compound Oxide (C30) | C30 | Extremely Low (estimated) | Potentially complex responsiveness |

Long-chain alkylamines are effective agents for the stabilization of colloidal dispersions. The amine headgroup adsorbs onto the surface of colloidal particles, while the long, hydrophobic alkyl chain extends into the surrounding nonpolar solvent, providing steric hindrance that prevents the particles from aggregating. uni-tuebingen.densf.gov This principle is crucial in the synthesis and processing of nanomaterials. Studies on gold and semiconductor nanocrystals have demonstrated that long alkyl chains (e.g., C18) provide superior stability and dispersibility in organic solvents compared to shorter chains. uni-tuebingen.deresearchgate.net

Given its 30-carbon chain, this compound would be an exceptional steric stabilizer for nanoparticles in non-aqueous media. The very long chain would create a thick, robust protective layer around the particles, effectively preventing agglomeration and ensuring the long-term stability of the colloidal dispersion. This is particularly valuable in applications requiring high particle concentrations or stability under varying thermal conditions.

This compound as a Component in Lubricant and Anti-Corrosion Formulations

The ability of long-chain amines to form dense, non-polar films on metal surfaces makes them highly effective as corrosion inhibitors and lubricant additives. This compound, with its extensive hydrocarbon chain, is a prime candidate for developing high-endurance protective formulations.

The primary mechanism by which long-chain alkyl amines inhibit corrosion is through the formation of a protective, hydrophobic film on the metal surface. fineaminchemicals.comresearchgate.net The amine's polar headgroup (–NH₂) chemisorbs onto the active sites of the metal, while the long, non-polar triacontyl tail orients itself away from the surface, creating a densely packed barrier. researchgate.nete-tarjome.com This film acts as a physical barrier, preventing corrosive species like water, oxygen, and chlorides from reaching the metal surface. hindustanpetroleum.comresearchcommons.org

This mechanism involves several key interactions:

Adsorption: The process can involve both physisorption (electrostatic attraction between the protonated amine and a charged metal surface) and chemisorption (formation of a coordinate bond between the nitrogen's lone pair of electrons and vacant d-orbitals of the metal). mdpi.com

Hydrophobic Barrier Formation: The self-assembly of the long alkyl chains creates a non-polar, water-repellent layer. The effectiveness of this barrier is significantly enhanced by the length of the alkyl chain; a C30 chain would create a particularly thick and impermeable film. researchcommons.org

Synergistic Effects: In certain environments, such as acidic solutions containing halide ions, long-chain amines exhibit a synergistic inhibiting effect. The halide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) amine inhibitor. ampp.org

Formulation research focuses on incorporating long-chain amines like this compound into effective and stable anti-corrosion products. These formulations are often complex mixtures designed to provide comprehensive protection under specific industrial conditions, such as in oil and gas pipelines or boiler water treatment systems. hindustanpetroleum.comd-nb.infogoogle.com

A typical film-forming amine formulation contains:

A Long-Chain Alkyl Amine: Such as this compound, which is the primary film-forming component. hindustanpetroleum.comhindustanpetroleum.com

Neutralizing Amines: Shorter-chain, more volatile amines (e.g., morpholine, cyclohexylamine) may be included to control the pH of the environment, particularly in steam and condensate systems. d-nb.info

Solvents: Aromatic or aliphatic solvents are used to ensure the solubility and proper delivery of the inhibitor components. google.com

Other Additives: Dispersants or other functional polymers may be included to enhance film stability and cleaning properties. fineaminchemicals.com

The goal of this research is to develop formulations that are effective at very low concentrations (in the ppm range), are stable at high temperatures, and form strong, persistent protective films on metal surfaces. hindustanpetroleum.comgoogle.com

Table 2: Components of a Typical Long-Chain Amine-Based Corrosion Inhibitor Formulation

| Component | Function | Example Substance |

| Primary Film-Former | Forms the main protective hydrophobic barrier on the metal surface. | This compound |

| pH Neutralizer | Controls the pH of the aqueous phase to reduce acidity. | Morpholine, Cyclohexylamine d-nb.info |

| Solvent/Carrier | Dissolves and delivers the active components. | Aromatic solvents (Xylene, Toluene), Alcohols (Isopropanol) google.com |

| Co-surfactant/Dispersant | Enhances film stability and prevents sludge formation. | Polymeric dispersants fineaminchemicals.com |

Self-Assembly and Nanostructure Formation with Long-Chain Amines

The self-assembly of molecules is a cornerstone of nanotechnology, enabling the creation of ordered structures with novel functions. Long-chain amines, such as this compound, are particularly effective in directing the organization of materials due to the interplay between the hydrophobic interactions of their long alkyl chains and the specific interactions of their amine headgroups.

Templated Synthesis of Mesostructured Materials

Long-chain alkylamines, including this compound, serve as crucial structure-directing agents or templates in the synthesis of mesostructured materials, such as mesoporous silica (B1680970) and metal oxides. uni-hamburg.deunl.edu These materials are characterized by uniform pores with diameters in the range of 2 to 50 nanometers. The formation mechanism often involves the self-assembly of amine molecules into micelles or liquid-crystal-like phases in a solution containing inorganic precursors. mdpi.com

Research has demonstrated the use of various long-chain amines in templating different types of mesostructured materials. For example, dodecylamine (B51217) has been used to template silica-zirconia adsorbents, and n-hexadecylamine (HDA) has been employed to synthesize mesolamellar vanadium phosphate (B84403) phases. unl.edursc.orgresearchgate.netrsc.org In the case of HDA-templated vanadium phosphate, Fourier-transform infrared spectroscopy (FTIR) studies have indicated a covalent interaction between the amine headgroup and the vanadyl groups of the inorganic matrix, highlighting a ligand-templating mechanism. rsc.orgresearchgate.netrsc.org

The following table summarizes the influence of the alkyl chain length of tertiary amines on the properties of synthesized mesoporous silica.

| Tertiary Amine Alkyl Chain Length | 2-theta of XRD Peak | Cell Spacing | Resulting Particle Morphology |

| C12 (dodecyl) | Higher | Smaller | Less uniform |

| C14 (tetradecyl) | Lower | Larger | More uniform |

| C16 (hexadecyl) | Lowest | Largest | Most uniform |

| Data sourced from studies on the synthesis of mesoporous silica using tertiary amines as switchable templates. rsc.org |

Self-Assembly of Quinoidal Molecules

Quinoidal molecules are a class of organic semiconductors known for their planar structures, efficient π-electron delocalization, and narrow band gaps, making them promising for applications in organic electronics. acs.orgmdpi.com The self-assembly of these molecules is critical for creating well-ordered thin films that facilitate efficient charge transport. diva-portal.org

While the introduction of alkyl chains is a common strategy to enhance the solubility and influence the packing of organic molecules, the specific role of very long-chain amines like this compound in the self-assembly of quinoidal molecules is not as extensively documented in current literature. nih.gov Research has shown that N-alkylation on isatin-terminated quinoids can improve solubility in organic solvents. acs.orgacs.org Additionally, studies on core-substituted naphthalene (B1677914) diimide (NDI)-diamines with long alkyl chains have explored their self-assembly. rsc.org However, direct investigations into the co-assembly of this compound with quinoidal systems are limited. It is plausible that the long alkyl chain of this compound could interact with quinoidal molecules through van der Waals forces, potentially influencing their alignment and packing in the solid state, an area that warrants further investigation.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Cellulose (B213188) Nanocrystals)

The functionalization of nanomaterials with molecules like this compound is a key strategy to tailor their surface properties, improve their dispersibility in various media, and enable their integration into composite materials.

Carbon Nanotubes (CNTs): Pristine CNTs are notoriously difficult to disperse in solvents and polymer matrices due to strong van der Waals forces that cause them to agglomerate. rsc.orgrsc.org Covalent functionalization, often involving the amidation of carboxyl groups on oxidized CNTs with long-chain alkylamines, is an effective method to overcome this challenge. rsc.orgnanoshel.com The attachment of long alkyl chains, such as the 30-carbon chain of this compound, can significantly enhance the solubility of CNTs in organic solvents like tetrahydrofuran (B95107) and dichlorobenzene. rsc.org This improved dispersion is crucial for creating homogeneous nanocomposites with enhanced mechanical and electrical properties. mdpi.com

Studies have demonstrated the successful surface modification of CNTs with octadecylamine (B50001) (a C18 amine), confirming the attachment of the alkyl chains and showing an increase in the distance between the nanotube walls. scielo.br This indicates that the amine chains can be inserted between the nanotubes, aiding in their separation. scielo.br

Cellulose Nanocrystals (CNCs): Cellulose nanocrystals are renewable, rod-like nanoparticles with high strength and a surface rich in hydroxyl groups. researchgate.net These hydroxyl groups make CNCs inherently hydrophilic, limiting their dispersion in non-polar polymers. Surface modification with long-chain alkylamines can impart hydrophobicity to CNCs, improving their compatibility with polymer matrices. researchgate.netresearchgate.net One common method involves the carboxylation of CNCs followed by amidation with a long-chain alkylamine. researchgate.netresearchgate.net This modification enhances the wettability of the CNCs in the oil phase, making them effective as stabilizers for Pickering emulsions. researchgate.net The grafting of alkyl chains onto CNCs has been shown to increase their hydrophobicity, as evidenced by an increase in the water contact angle of CNC films. acs.org

The table below shows the effect of grafting alkylamines of different chain lengths on the water contact angle of cellulose nanocrystal films.

| Modifying Alkylamine | Alkyl Chain Length | Water Contact Angle (°) |

| Unmodified CNCs | N/A | ~20° |

| Octylamine | C8 | Increased |

| Hexadecylamine | C16 | Significantly Increased |

| Data conceptualized from findings on the hydrophobic modification of CNCs. acs.org |

Integration of Amines in Polymeric Compounds and Functional Materials

The incorporation of amines, particularly long-chain amines like this compound, into polymeric structures can impart a range of desirable properties, including improved thermal stability, modified surface energy, and enhanced interfacial adhesion in composites. acs.orgbocsci.com

Long-chain difunctional monomers, which can be derived from fatty amines, are used in polycondensation reactions to create polymers that bridge the properties of traditional polycondensates and semicrystalline polyolefins. acs.org The long methylene (B1212753) sequences from monomers like this compound can dominate the solid-state structure and properties of the resulting polymer. acs.org

In the context of functional materials, amine-functional polymers are used in a wide array of applications, from coatings and adhesives to biomedical devices. researchgate.net For example, amine-functional silicone fluids containing long-chain alkyl amines are used as components in detergent-resistant car polishes and as water repellents, where the long alkyl chain contributes to the hydrophobicity and durability of the coating. gpcsilicones.com

Furthermore, the amine group can act as a reactive site for further chemical modifications. For instance, in the synthesis of hyperbranched polymers, monomers like ethanolamine (B43304) are used. frontiersin.org While this compound is a monofunctional amine, its integration into a polymer backbone or as a side chain can introduce a reactive handle for grafting other molecules or for creating cross-linked networks. The presence of the long alkyl chain can also influence the morphology and phase behavior of block copolymers and other structured polymeric materials.

Advanced Analytical and Spectroscopic Characterization of Triacontan 1 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and analysis of Triacontan-1-amine from complex mixtures. Various techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are employed, each with specific advantages for the analysis of long-chain fatty amines.

Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of long-chain amines like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and column adsorption. h-brs.ded-nb.infovt.edu To overcome these issues, derivatization is a common and often essential step. d-nb.infoh-brs.de This process converts the polar amine group into a less polar, more volatile derivative, improving chromatographic performance. d-nb.info A widely used derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with primary amines to form stable and volatile trifluoroacetylated (TFA) derivatives. h-brs.deresearchgate.netresearchgate.net

Flame Ionization Detector (FID): The GC-FID is a universal detector for organic compounds and is frequently used for the quantification of derivatized fatty amines. h-brs.denih.govresearchgate.net It provides a response that is proportional to the mass of carbon, making it a reliable tool for determining the concentration of this compound in a sample once it has been separated on the GC column. h-brs.deresearchgate.net

Mass Spectrometry (MS): When coupled with GC, MS serves as a powerful detector for both the identification and quantification of analytes. h-brs.deresearchgate.netresearchgate.net GC-MS analysis of derivatized this compound provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. researchgate.netgdut.edu.cn

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen-containing compounds, making it particularly useful for amine analysis. h-brs.deresearchgate.net Its selectivity provides an advantage over FID by reducing interference from non-nitrogenous compounds in the sample matrix, thereby enhancing the sensitivity for amine detection. researchgate.net

Electron Capture Detector (ECD): The ECD is extremely sensitive to compounds with electrophilic groups, such as halogens. While not suitable for underivatized amines, it is ideal for the trace analysis of halogenated derivatives. researchgate.netgcms.cz For instance, after derivatization with a perfluorofatty acid anhydride, the resulting amide can be detected at picogram levels using GC-ECD. researchgate.net

Table 1: Representative GC Conditions for Long-Chain Amine Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-17ms, DB-5ms) | h-brs.ded-nb.inforesearchgate.net |

| Column Dimensions | 60 m length x 0.25 mm i.d., 0.25 µm film thickness | h-brs.ded-nb.inforesearchgate.net |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | h-brs.deresearchgate.netresearchgate.net |

| Injector Temperature | 250-290 °C | h-brs.ded-nb.infoh-brs.de |

| Oven Program | Example: 150 °C (1 min hold), ramp at 3 °C/min to 280 °C (hold 50 min) | h-brs.deresearchgate.net |

| Carrier Gas | Helium | h-brs.ded-nb.info |

| Detector | FID, MS, NPD, or ECD | h-brs.deresearchgate.netresearchgate.net |

| Detector Temperature | FID: 320 °C | h-brs.ded-nb.info |

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it a suitable alternative to GC for fatty amines. Reversed-phase HPLC (RP-HPLC) is the most common mode used for their separation. nih.govresearchgate.netresearchgate.net In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govresearchgate.net

The detection of long-chain amines in HPLC can be challenging as they lack a strong chromophore for UV detection. h-brs.de This challenge can be addressed in two primary ways:

Derivatization: The amine can be reacted with a labeling reagent to form a derivative with strong UV absorbance or fluorescence properties. For example, derivatization with salicylaldehyde (B1680747) diphenylboron chelate produces fluorescent compounds that can be detected with high sensitivity. researchgate.netresearchgate.net

Mass Spectrometry Detection: Coupling HPLC with an electrospray ionization mass spectrometer (LC-ESI-MS) allows for the detection of native, underivatized amines. nih.govresearchgate.net ESI-MS can identify and quantify compounds based on their mass-to-charge ratio, bypassing the need for a chromophore. nih.govresearchgate.net This approach has been successfully used to analyze commercial fatty amine samples, with results comparable to GC-FID. nih.gov

Mobile phases in RP-HPLC for fatty amines typically consist of acetonitrile (B52724) and a buffer, often run in a gradient elution mode to effectively separate a mixture of homologous amines. nih.govresearchgate.net

Table 2: Typical HPLC System for Fatty Amine Analysis

| Component | Specification | Source(s) |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) | nih.govresearchgate.netresearchgate.net |

| Stationary Phase | C18 (Octadecylsilane) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile / Formate Buffer Gradient | nih.govresearchgate.net |

| Detection | ESI-MS (for native amines) or Fluorescence/UV (for derivatized amines) | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Derivatization (optional) | Salicylaldehyde diphenylboron chelate (for fluorescence) | researchgate.netresearchgate.net |

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. acs.org In the context of long-chain amines, TLC serves several purposes:

Pilot Procedure: It can be used as a preliminary method to develop optimal separation conditions for column chromatography or HPLC. researchgate.net

Purity Assessment: TLC can quickly assess the purity of a synthesized or isolated sample of this compound.

Isolation: Preparative TLC can be used to isolate small quantities of the amine from a reaction mixture.

For visualization, since amines are typically colorless, a staining reagent is required. Ninhydrin is a common choice, which reacts with primary amines to produce a characteristic purple spot. mdpi.com Quantitative analysis by TLC is also possible by measuring the area of the spot, as a linear relationship can exist between the square root of the spot area and the logarithm of the sample weight. acs.org

Research continues to advance the separation science of challenging compounds like long-chain amines. A significant recent development is the use of ionic liquid-based capillary GC columns. nih.govresearchgate.netresearchgate.netuta.edu These columns exhibit unique selectivity and can achieve separations not possible with conventional stationary phases. For example, an ionic liquid column was used to separate trifluoroacetylated linear primary fatty amines ranging from C12 to C22 in under 25 minutes. nih.govresearchgate.netresearchgate.netuta.edu This technology represents a substantial improvement in the speed and resolution of fatty amine analysis. uta.edu

Furthermore, advancements in derivatization chemistry and the increasing sensitivity and accessibility of LC-MS/MS systems continue to push the boundaries of detection and quantification for these molecules. mdpi.commdpi.comtandfonline.com

Spectroscopic Identification and Structural Elucidation

While chromatography separates components of a mixture, spectroscopy is essential for elucidating their molecular structure. Mass spectrometry is the preeminent spectroscopic technique for the identification of this compound.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. It is a highly sensitive and specific technique for identifying and quantifying long-chain amines. gdut.edu.cnwaters.com

GC-MS Analysis: As mentioned, GC-MS is a workhorse for amine analysis. researchgate.net Derivatization with reagents like TFAA is crucial, as the resulting mass spectra are often more informative than those of the underivatized amines. h-brs.deresearchgate.net

Electron Impact Ionization (EI): EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for library matching and structural confirmation. h-brs.deresearchgate.net

Chemical Ionization (CI): CI is a "soft" ionization technique that produces less fragmentation and a more prominent molecular ion or protonated molecular ion peak. h-brs.deresearchgate.netwaters.com This is particularly useful for confirming the molecular weight of the derivatized amine. h-brs.de

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) mass spectrometers can provide exact mass measurements. waters.com This allows for the calculation of the elemental composition of the molecule and its fragments, which is a powerful tool for confirming the identity of an unknown compound and distinguishing between compounds with the same nominal mass. waters.com

Tandem Mass Spectrometry (MS/MS): In GC-MS/MS or LC-MS/MS, a specific ion from the first stage of mass spectrometry (the precursor ion) is selected and fragmented further to produce product ions. mdpi.com This technique enhances specificity and sensitivity, allowing for reliable quantification even in complex matrices by monitoring a specific precursor-to-product ion transition. mdpi.comlipidmaps.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, a long-chain primary aliphatic amine, the IR spectrum exhibits characteristic absorption bands that confirm its structure.

As a primary amine (RNH₂), this compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comspectroscopyonline.comlibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the amine group. orgchemboulder.comlibretexts.org The presence of two bands in this region is a key indicator of a primary amine, distinguishing it from secondary amines which show a single N-H stretch, and tertiary amines which show none. orgchemboulder.comspectroscopyonline.com

Additional characteristic absorptions for this compound include:

N-H Bending (Scissoring): A medium to strong intensity band is typically observed in the 1650-1580 cm⁻¹ region for primary amines. orgchemboulder.comspcmc.ac.in

C-N Stretching: For aliphatic amines, this vibration appears in the 1250–1020 cm⁻¹ range. orgchemboulder.comuobabylon.edu.iq

N-H Wagging: A broad, strong band can be seen between 910-665 cm⁻¹, characteristic of primary and secondary amines. orgchemboulder.com

CH₂ Rocking: Due to the long hydrocarbon chain (-(CH₂)₂₉-), a characteristic rocking motion band for four or more contiguous methylene (B1212753) groups is expected around 727 cm⁻¹. researchgate.net

The following table summarizes the expected IR absorption bands for this compound based on the analysis of primary aliphatic amines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Asymmetric N-H Stretch | 3400-3500 | Medium | Two bands are characteristic of primary amines. orgchemboulder.comlibretexts.orglibretexts.org |

| Symmetric N-H Stretch | 3300-3400 | Medium | Two bands are characteristic of primary amines. orgchemboulder.comlibretexts.orglibretexts.org |

| C-H Stretch (Alkyl) | 2850-2960 | Strong | Characteristic of the long hydrocarbon chain. |

| N-H Bend (Scissoring) | 1580-1650 | Medium-Strong | Confirms the presence of a primary amine group. orgchemboulder.comspcmc.ac.in |

| CH₂ Scissoring | ~1470 | Medium | From the long alkyl chain. uobabylon.edu.iq |

| C-N Stretch (Aliphatic) | 1020-1250 | Weak-Medium | Indicates the carbon-nitrogen bond. orgchemboulder.comuobabylon.edu.iq |

| N-H Wag | 665-910 | Strong, Broad | Characteristic of primary and secondary amines. orgchemboulder.com |

| CH₂ Rocking (Long Chain) | ~727 | Medium | Indicates four or more consecutive methylene groups. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C MAS NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure, conformation, and dynamics of this compound.

¹H-NMR Spectroscopy:

In the ¹H-NMR spectrum of this compound, the protons on the carbon adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing effect of the nitrogen. These protons typically resonate in the range of 2.3-3.0 ppm. libretexts.orglibretexts.org The protons of the amine group (-NH₂) itself give a signal that can appear over a broad range (0.5-5.0 ppm), and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. libretexts.orglibretexts.org The numerous methylene protons (-CH₂-) of the long alkyl chain will produce a large, complex signal, with the bulk of them appearing around 1.2-1.4 ppm, similar to other long-chain alkanes. The terminal methyl group (-CH₃) protons will appear at a characteristic upfield position, typically around 0.8-0.9 ppm.

¹³C MAS NMR Spectroscopy for Conformational and Interaction Studies:

Solid-state ¹³C Magic Angle Spinning (MAS) NMR is particularly useful for studying the conformational order of the long alkyl chain of this compound, especially when it is part of a larger assembly or adsorbed onto a surface. The conformation of long alkyl chains can be assessed by analyzing the chemical shifts of the backbone methylene carbons. appliedmineralogy.com

Research on long-chain alkylamines intercalated in materials like montmorillonite (B579905) has shown that the ¹³C NMR spectra can distinguish between different conformational states. appliedmineralogy.comqut.edu.au

A resonance peak at approximately 33 ppm is associated with the carbon atoms in a highly ordered, all-trans conformation. appliedmineralogy.comresearchgate.net

A peak around 30 ppm corresponds to a more disordered state, indicating a mixture of trans and gauche conformations. appliedmineralogy.comresearchgate.net

The relative intensity of these two peaks provides a quantitative measure of the conformational order within the alkyl chains. appliedmineralogy.com For instance, in studies of amine-stabilized nanoparticles, NMR techniques have been used to characterize the complex interactions at the nanoparticle surface, revealing different binding modes and equilibria between bound and free amine molecules. researchgate.net This ability to probe the local environment and conformation makes ¹³C MAS NMR a critical tool for understanding how this compound molecules pack and interact in the solid state or at interfaces.

| NMR Type | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H-NMR | -CH₃ (Terminal) | ~0.8-0.9 | Terminal methyl group of the alkyl chain. |

| ¹H-NMR | -(CH₂)n- (Bulk) | ~1.2-1.4 | Bulk methylene groups of the long alkyl chain. |

| ¹H-NMR | -CH₂-NH₂ (α-protons) | ~2.3-3.0 | Protons on the carbon adjacent to the amine. libretexts.orglibretexts.org |

| ¹H-NMR | -NH₂ | 0.5-5.0 | Chemical shift is variable and concentration-dependent. libretexts.orglibretexts.org |

| ¹³C MAS NMR | -(CH₂)n- (gauche) | ~30 | Indicates disordered chain conformations. appliedmineralogy.comresearchgate.net |

| ¹³C MAS NMR | -(CH₂)n- (all-trans) | ~33 | Indicates ordered, all-trans chain conformations. appliedmineralogy.comresearchgate.net |

Advanced Detection and Quantification Methods

The accurate detection and quantification of this compound, particularly at trace levels in complex matrices, necessitate the use of highly sensitive and specific analytical methods.

The analysis of long-chain amines like this compound can be streamlined using automated systems, which often involve a combination of separation techniques and mass spectrometry. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of such systems. d-nb.inforesearchgate.net

For robust analysis, long-chain amines are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic behavior. h-brs.deresearchgate.net A common derivatizing agent is trifluoroacetic anhydride (TFAA), which reacts with the primary amine group to form a stable trifluoroacetylated derivative. h-brs.deresearchgate.net

An automated workflow would typically involve:

Automated Sample Preparation: Solid-phase extraction (SPE) can be used to isolate and concentrate amines from aqueous samples. d-nb.info

Autosampler Injection: An autosampler introduces the derivatized sample into the GC system for consistent and high-throughput analysis. d-nb.inforesearchgate.net

Chromatographic Separation: A GC system with a suitable capillary column separates the components of the mixture. d-nb.infoh-brs.de

Mass Spectrometric Detection: A mass spectrometer detects the eluted compounds, providing mass spectra for identification. d-nb.info

Data Processing: Software automatically processes the chromatograms and mass spectra, identifies compounds by comparing them to a spectral library (e.g., NIST), and quantifies them using an internal standard. researchgate.net

These automated systems enhance the reproducibility, accuracy, and efficiency of analyzing large numbers of samples containing long-chain amines.

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for highly accurate quantification. nih.gov When combined with GC-MS, it provides exceptional specificity and precision for the analysis of compounds like this compound.

The principle of the method involves:

Internal Standard: A known amount of a stable isotope-labeled analogue of this compound (e.g., containing deuterium (B1214612) or ¹³C) is added to the sample as an internal standard. nih.gov This analogue is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Sample Preparation: The sample is then subjected to extraction, cleanup, and derivatization procedures. A key advantage of IDMS is that any loss of the analyte during these steps is compensated for by a proportional loss of the internal standard. nih.govnih.gov

GC-MS Analysis: The mixture is analyzed by GC-MS. The analyte and the isotope-labeled internal standard co-elute from the GC column.

Quantification: The mass spectrometer is set to monitor specific ions characteristic of the analyte and the internal standard. The concentration of the analyte in the original sample is calculated from the measured ratio of the response of the native analyte to that of the isotope-labeled standard. mdpi.com

This technique effectively corrects for matrix effects and variations in extraction recovery and instrumental response, leading to highly reliable and accurate quantitative results. nih.govcapes.gov.br

Computational Chemistry and Theoretical Modeling of Triacontan 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of the Triacontan-1-amine molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for optimizing the molecular geometry of organic compounds and evaluating their structural and electronic properties. mdpi.comnih.govscirp.org For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an accurate ground-state optimized structure. nih.govirjweb.com The very long thirty-carbon alkyl chain (C30) would likely adopt a stable, linear, all-trans conformation to minimize steric hindrance. The primary amine (-NH2) group at one end represents the molecule's primary reactive center.

Elucidation of Electronic Structure and Reactivity Parameters

From the optimized molecular structure, several key quantum chemical parameters can be calculated to describe the electronic structure and predict the reactivity of this compound. nih.govirjweb.com These parameters are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO , conversely, represents the ability to accept electrons and would be distributed mainly along the alkyl chain. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comorientjchem.org

Other important reactivity descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons towards itself. irjweb.comphyschemres.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. physchemres.org

The following table presents illustrative quantum chemical reactivity parameters for a long-chain primary amine like this compound, as predicted by DFT calculations on analogous molecules.

| Parameter | Definition | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high, localized on the -NH2 group, indicating electron-donating capability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, distributed along the alkyl chain. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Large, suggesting high stability and low overall reactivity, typical for saturated long-chain molecules. mdpi.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Moderate value, influenced by both the amine and alkyl components. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | High, corresponding to the large energy gap and high stability. physchemres.org |

| Dipole Moment (µ) | Measure of net molecular polarity | Non-zero, with the negative pole at the amine group and the positive pole distributed along the tail. |

Quantum Chemical Analysis of Surface Basicity and Protonation Effects in Films

When this compound molecules form a film, for example, a self-assembled monolayer on a water surface, their collective behavior can differ from that of individual molecules in bulk solution. Quantum chemical approaches can model these changes. acs.org Specifically, the basicity of the amine group, represented by its pKb value, is altered upon aggregation into a film. nih.gov

Theoretical calculations using semi-empirical methods combined with a continuum solvation model (like the conductor-like screening model) show that the formation of a monolayer leads to a decrease in the basicity of aliphatic amines (an increase in pKb). acs.orgnih.gov This is because the protonation of an amine group within a packed film is energetically less favorable than the protonation of a single amine molecule surrounded by solvent. Interestingly, for long-chain aliphatic amines, this shift in basicity is found to be practically independent of the specific length of the alkyl chain. acs.orgnih.gov This suggests that the surface basicity of a this compound film would be similar to that of other long-chain amine films, such as octadecylamine (B50001).

Molecular Modeling and Simulation

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the collective behavior and dynamic interactions of large numbers of molecules over time. findaphd.commdpi.com

Investigation of Intermolecular Interactions

In a system of this compound molecules, the interactions are dominated by two main forces. Molecular dynamics simulations, which solve the classical equations of motion for a set of molecules, are well-suited to study these interactions. ulisboa.pt The primary intermolecular forces at play are:

Dispersion Energy (van der Waals forces): These are the most significant interactions for this compound. The long, nonpolar C30 alkyl chains provide a large surface area for these weak, attractive forces. In a condensed phase or an adsorbed film, these interactions are cumulative and drive the molecules to pack closely together in an ordered fashion, leading to the formation of a stable, dense film.

Electrostatic Energy: This arises from the dipole moment of the amine head group. These interactions include dipole-dipole forces and, crucially, hydrogen bonding between the amine groups of adjacent molecules (-NH2···NH2). These directional interactions contribute to the ordering and stability of the head-group region in a molecular assembly. nih.gov

Simulations can quantify these energy contributions, revealing that the stability of a this compound film is a result of the strong collective dispersion forces along the thirty-carbon tails and the specific hydrogen bonding and electrostatic interactions at the amine head groups. ulisboa.pt

Simulation of Adsorption Mechanisms

Molecular dynamics simulations are particularly powerful for elucidating the mechanism by which film-forming amines like this compound adsorb onto metal surfaces to inhibit corrosion. findaphd.com These simulations model the interface between a metal substrate (e.g., iron or steel) and an aqueous environment containing the inhibitor. mdpi.com

The adsorption process is typically understood as a two-step mechanism: